Escaline (hydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

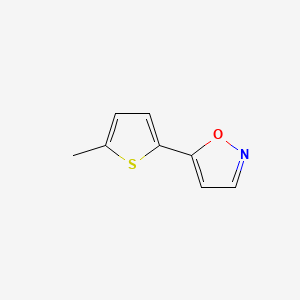

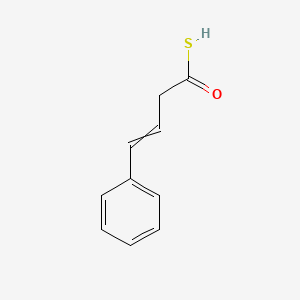

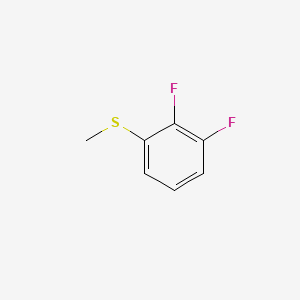

Escaline is a phenethylamine analog of 3C-E and the 4-ethoxy analog of the potent hallucinogen mescaline . It is reportedly used to potentiate the effects of other drugs including synthetic cannabinoids and designer phenethylamines .

Synthesis Analysis

The synthesis of Escaline (hydrochloride) involves several steps, including the conversion of mescaline sulfate to mescaline hydrochloride . This is accomplished by first dissolving the sulfate in water. Using a strong base (NaOH or KOH), the pH of the solution is adjusted to around 10. The resulting mescaline base is then extracted into methylene chloride three times, each with equal volumes of solvent .Molecular Structure Analysis

The molecular formula of Escaline (hydrochloride) is C12H19NO3 • HCl . It has a molecular weight of 261.7 . The InChI code is InChI=1S/C12H19NO3.ClH/c1-4-16-12-10 (14-2)7-9 (5-6-13)8-11 (12)15-3;/h7-8H,4-6,13H2,1-3H3;1H .Physical And Chemical Properties Analysis

Escaline (hydrochloride) is a crystalline solid . It has a molecular weight of 261.745 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Neuropharmacology Research

Escaline (hydrochloride) is a phenethylamine analog of 3C-E and the 4-ethoxy analog of mescaline . Its agonist activity at the serotonin 5-HT2A receptor is 5-8 times greater than mescaline, making it a valuable compound for neuropharmacological research . This property allows scientists to study the effects of serotonin modulation in the brain, which can lead to insights into the treatment of psychiatric disorders such as depression, anxiety, and PTSD.

Analytical Reference Standard

In forensic science, Escaline (hydrochloride) serves as an analytical reference standard . It is used to calibrate instruments and validate methods in toxicology screenings, particularly in the detection of novel psychoactive substances. This ensures accurate identification of compounds in legal and clinical contexts.

Psychiatric Research

Due to its potent hallucinogenic properties, Escaline (hydrochloride) is used in psychiatric research to understand the mechanisms of hallucinations and altered states of consciousness . This research can inform the development of new therapeutic approaches for treating mental health conditions.

Serotonergic System Studies

Researchers utilize Escaline (hydrochloride) to investigate the serotonergic system of the brain . By studying its interaction with serotonin receptors, scientists can gain a better understanding of the role of these receptors in mood regulation, social behavior, and cognition.

Drug Potentiation Research

Escaline is reportedly used to potentiate the effects of other drugs, including synthetic cannabinoids and designer phenethylamines . This makes it a subject of interest in pharmacological research aimed at understanding drug interactions and the development of safer medication protocols.

Mécanisme D'action

Target of Action

Escaline (hydrochloride), a psychedelic drug and entheogen of the phenethylamine class of compounds , primarily targets the serotonin 5-HT2A receptor . This receptor plays a crucial role in the regulation of mood, cognition, and perception .

Mode of Action

Escaline interacts with its primary target, the serotonin 5-HT2A receptor, as an agonist . This means it binds to the receptor and activates it, leading to a series of biochemical reactions. The activation of the 5-HT2A receptor is primarily responsible for the hallucinogenic effects of escaline .

Biochemical Pathways

The activation of the 5-HT2A receptor by escaline triggers a cascade of events in the serotonergic pathways . This includes the release of calcium from the endoplasmic reticulum . The exact downstream effects of these biochemical pathways are still under investigation, but they are believed to contribute to the altered states of consciousness observed with escaline use .

Pharmacokinetics

It is known that escaline is consumed orally . The duration of action is stated to be 8–12 hours , indicating that it has a relatively long half-life in the body.

Result of Action

The molecular and cellular effects of escaline’s action primarily involve the activation of the 5-HT2A receptor and subsequent alterations in serotonergic signaling . This leads to changes in perception, thought, and mood, which are characteristic of psychedelic experiences .

Action Environment

The action, efficacy, and stability of escaline can be influenced by various environmental factors. For instance, the set and setting principle suggests that the outcome of taking a psychedelic drug strongly depends on the mindset of the recipient and the context . This includes factors such as the individual’s mental state, the physical environment, and cultural or ceremonial contexts .

Safety and Hazards

Escaline (hydrochloride) is not for human or veterinary use . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Propriétés

IUPAC Name |

2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3.ClH/c1-4-16-12-10(14-2)7-9(5-6-13)8-11(12)15-3;/h7-8H,4-6,13H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYZJKSBSOJZRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1OC)CCN)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3166-82-3 |

Source

|

| Record name | Escaline hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L7D9XK2Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H-[1,3]thiazolo[5,4-f][1,3]benzothiazine](/img/structure/B592824.png)

![Disodium;[9-chloro-2-(9-chloro-3-sulfonatooxybenzo[f][1]benzothiol-2-yl)benzo[f][1]benzothiol-3-yl] sulfate](/img/structure/B592829.png)

![4-TERT-BUTYL-CALIX[4]ARENE-CROWN-6-COMPLEX](/img/structure/B592838.png)